2H-tetrazol-5-ylboronic acid
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Overview
Description
2H-tetrazol-5-ylboronic acid: is an organic compound with the molecular formula CH3BN4O2 and a molecular weight of 113.87 g/mol It is a boronic acid derivative that contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2H-tetrazol-5-ylboronic acid typically involves the reaction of boronic acid derivatives with tetrazole precursors. One common method is the reaction of boronic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction conditions often include the use of glacial acetic acid as a solvent and room temperature to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness by adjusting parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2H-tetrazol-5-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boric acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.
Substitution: The tetrazole ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acid chlorides, and anhydrides are commonly employed.
Major Products Formed:
Oxidation: Boronic esters and boric acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2H-tetrazol-5-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-tetrazol-5-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and diagnostic tools. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through the formation of stable complexes . The tetrazole ring’s electron-donating and electron-withdrawing properties contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Phenylboronic acid: Similar in its ability to form reversible complexes with diols but lacks the tetrazole ring.
2H-tetrazole: Contains the tetrazole ring but does not have the boronic acid group.
Boronic acid derivatives: Various derivatives with different substituents on the boron atom.
Uniqueness: 2H-tetrazol-5-ylboronic acid is unique due to the combination of the boronic acid group and the tetrazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes compared to compounds with only one of these functional groups .
Properties
CAS No. |
851519-08-9 |
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Molecular Formula |
CH3BN4O2 |
Molecular Weight |
113.87 g/mol |
IUPAC Name |
2H-tetrazol-5-ylboronic acid |
InChI |
InChI=1S/CH3BN4O2/c7-2(8)1-3-5-6-4-1/h7-8H,(H,3,4,5,6) |
InChI Key |
BIPVHDWOTMWEBI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NNN=N1)(O)O |
Origin of Product |
United States |
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